4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with chlorine and nitro substituents at the 4 and 5 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-b]pyridine core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in ethanol are typical reducing agents.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazolopyridines depending on the nucleophile used.
Reduction Reactions: The major product is 4-chloro-5-amino-1H-pyrazolo[3,4-b]pyridine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors involved in disease pathways . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . Additionally, the compound may interfere with DNA synthesis or repair mechanisms, contributing to its anticancer activity .
Comparison with Similar Compounds
- 4-Chloro-5-nitro-1H-pyrazolo[3,4-d]pyrimidine
- 4-Chloro-5-nitro-1H-pyrazolo[3,4-c]pyridine
- 4-Chloro-5-nitro-1H-pyrazolo[3,4-a]pyridine
Comparison: 4-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the position of the nitro and chlorine groups. This unique structure contributes to its distinct biological activities and chemical reactivity compared to other pyrazolopyridine derivatives . The presence of the nitro group at the 5-position and the chlorine at the 4-position allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C6H3ClN4O2 |
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Molecular Weight |
198.57 g/mol |
IUPAC Name |
4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-3-1-9-10-6(3)8-2-4(5)11(12)13/h1-2H,(H,8,9,10) |
InChI Key |
VYVBYTRAGOJDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C=NNC2=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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